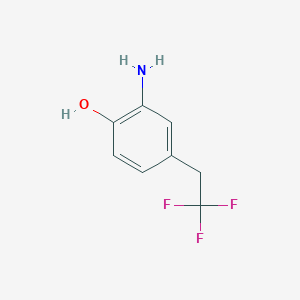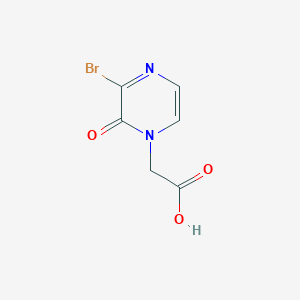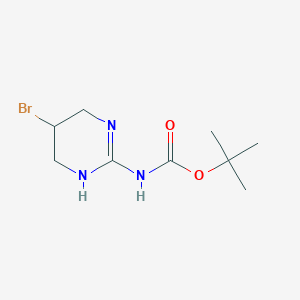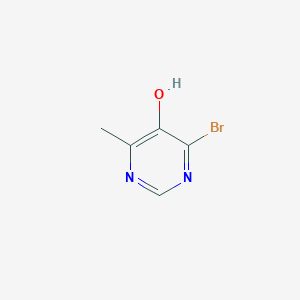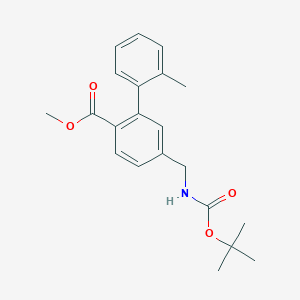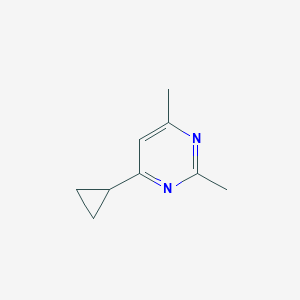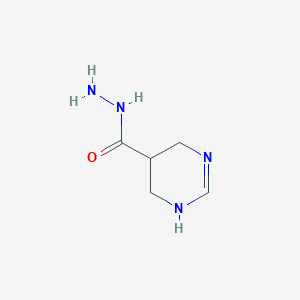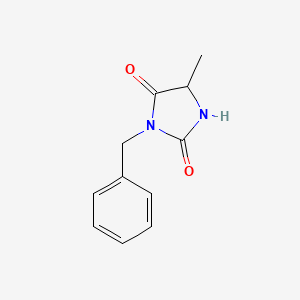
(S)-2-amino-3-(4-fluoro-2-hydroxyphenyl)propanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-amino-3-(4-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which contribute to its diverse reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-(4-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-hydroxybenzaldehyde and (S)-2-amino-3-phenylpropanoic acid.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid to facilitate the reaction.
Reaction Steps: The key steps involve the condensation of 4-fluoro-2-hydroxybenzaldehyde with (S)-2-amino-3-phenylpropanoic acid, followed by purification and crystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of (S)-2-amino-3-(4-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to monitor and control the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-amino-3-(4-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S)-2-amino-3-(4-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-amino-3-(4-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-fluoro-2-hydroxyphenylboronic acid
- 4-fluoro-2-hydroxyacetophenone
- 4-fluorophenylboronic acid
Uniqueness
(S)-2-amino-3-(4-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride is unique due to its specific structural features, such as the presence of both amino and hydroxyl groups, which contribute to its diverse reactivity and functionality
Propriétés
Formule moléculaire |
C9H10FNO3 |
|---|---|
Poids moléculaire |
199.18 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-fluoro-2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-2-1-5(8(12)4-6)3-7(11)9(13)14/h1-2,4,7,12H,3,11H2,(H,13,14)/t7-/m0/s1 |
Clé InChI |
YGVCTROPJHABRS-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC(=C(C=C1F)O)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC(=C(C=C1F)O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


